molecular formula C15H19N3S B2964606 18-Thia-2,9-diazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,12(17)-trien-10-imine CAS No. 327169-44-8

18-Thia-2,9-diazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,12(17)-trien-10-imine

Cat. No.: B2964606
CAS No.: 327169-44-8
M. Wt: 273.4
InChI Key: XPQWMGWXYPBSTH-UHFFFAOYSA-N
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Description

18-Thia-2,9-diazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,12(17)-trien-10-imine is a polycyclic organic compound featuring a complex tetracyclic framework with embedded sulfur (thia) and nitrogen (diaza) heteroatoms. Its structure comprises fused rings with defined bridgehead positions and conjugated double bonds, contributing to unique electronic and steric properties.

Properties

IUPAC Name

18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-10-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c16-14-13-10-6-3-4-7-11(10)19-15(13)17-12-8-2-1-5-9-18(12)14/h16H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQWMGWXYPBSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C4=C(S3)CCCC4)C(=N)N2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 18-Thia-2,9-diazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,12(17)-trien-10-imine is a complex nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The structure of 18-Thia-2,9-diazatetracyclo compound indicates multiple fused rings and heteroatoms (nitrogen and sulfur), which are often associated with diverse biological activities. The unique arrangement of these atoms can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to 18-Thia-2,9-diazatetracyclo exhibit significant antimicrobial properties. A study conducted by Rycaj et al. (2016) demonstrated that such compounds could inhibit the growth of various pathogenic bacteria and fungi through disruption of cell membrane integrity and interference with metabolic pathways .

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus20100
C. albicans18100

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, a recent investigation showed that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting proliferation signals .

Cell Line IC50 (µM) Mechanism of Action
HeLa25Caspase activation
MCF-730Inhibition of PI3K/Akt pathway

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes that are crucial for various metabolic processes. For example, it has been reported to inhibit topoisomerase II and certain kinases involved in cancer progression .

Case Study 1: Antimicrobial Efficacy

In a controlled study published in Acta Crystallographica, researchers evaluated the antimicrobial efficacy of a related compound against various strains of bacteria and fungi. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria .

Case Study 2: Cancer Cell Line Studies

In vitro studies on HeLa and MCF-7 cell lines revealed that treatment with the compound resulted in significant reductions in cell viability after 48 hours. Flow cytometry analysis confirmed increased rates of apoptosis compared to control groups .

Comparison with Similar Compounds

13-[4-({Imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]-4,8-dioxa-12,14,16,18-tetraazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,9,15,17-pentaen-15-amine

  • Key Differences :
    • This analog replaces sulfur with oxygen (dioxa) and incorporates four nitrogen atoms (tetraaza), altering hydrogen-bonding capacity and solubility.
    • The aromatic system is more extensive, with five conjugated double bonds versus three in the target compound.
    • Atom Count : 59 vs. fewer atoms in the thia-diaza compound (exact count unavailable) .

Iodo-Pyrrolopyrimidinyl Tetrahydrofuran Derivatives

  • Example: (2R,3R,4S,5R)-2-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol Functional Groups: Features an iodine substituent and a pyrrolopyrimidine ring, enhancing electrophilic reactivity. Chirality: Contains multiple chiral centers, unlike the rigid, planar tetracyclic system of the target compound .

Physicochemical and Electronic Properties

Property 18-Thia-2,9-diazatetracyclo[...]imine Tetraaza-dioxa Analog Iodo-Pyrrolopyrimidinyl Derivative
Heteroatoms 1 S, 2 N 2 O, 4 N 3 N, 1 I
Aromatic Bonds 3 26 8
Formal Charge 0 (assumed) 0 0
Chiral Centers 0 1 4

Key Observations :

  • The thia-diaza compound’s sulfur atom may confer greater lipophilicity compared to oxygen-rich analogs, influencing membrane permeability in biological systems.

Crystallographic and Computational Insights

  • Structural Determination Tools :

    • Compounds in this class are often resolved using SHELX software for small-molecule refinement, leveraging X-ray diffraction data .
    • ORTEP-3 graphical interfaces are employed for 3D visualization of similar polycyclic systems, highlighting bond angles and torsional strain .

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